

# An In-Depth Technical Guide to PD 113413: Discovery and History

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## Compound of Interest

Compound Name: PD 113413

Cat. No.: B609864

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## Abstract

**PD 113413** is a diketopiperazine metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Initially identified during the preclinical evaluation of quinapril, its role and activity have been a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of **PD 113413**. It includes a detailed description of its place in the metabolic pathway of quinapril, a summary of its reported biological activity, and relevant experimental methodologies.

## Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure. Quinapril, a second-generation ACE inhibitor, was developed by Parke-Davis and is the parent compound of **PD 113413**. Understanding the metabolism of quinapril and the characteristics of its metabolites, such as **PD 113413**, is crucial for a complete pharmacological profile of the drug.

## Discovery and History

**PD 113413** was identified during the extensive preclinical studies of quinapril conducted by Parke-Davis Pharmaceutical Research in the late 1980s. The development of quinapril as a potent, orally active ACE inhibitor necessitated a thorough investigation of its metabolic fate in various species. These studies revealed that quinapril, a prodrug, is primarily hydrolyzed to its active diacid metabolite, quinaprilat. However, other minor metabolic pathways were also elucidated, leading to the identification of two diketopiperazine metabolites, PD 109488 and **PD 113413**.

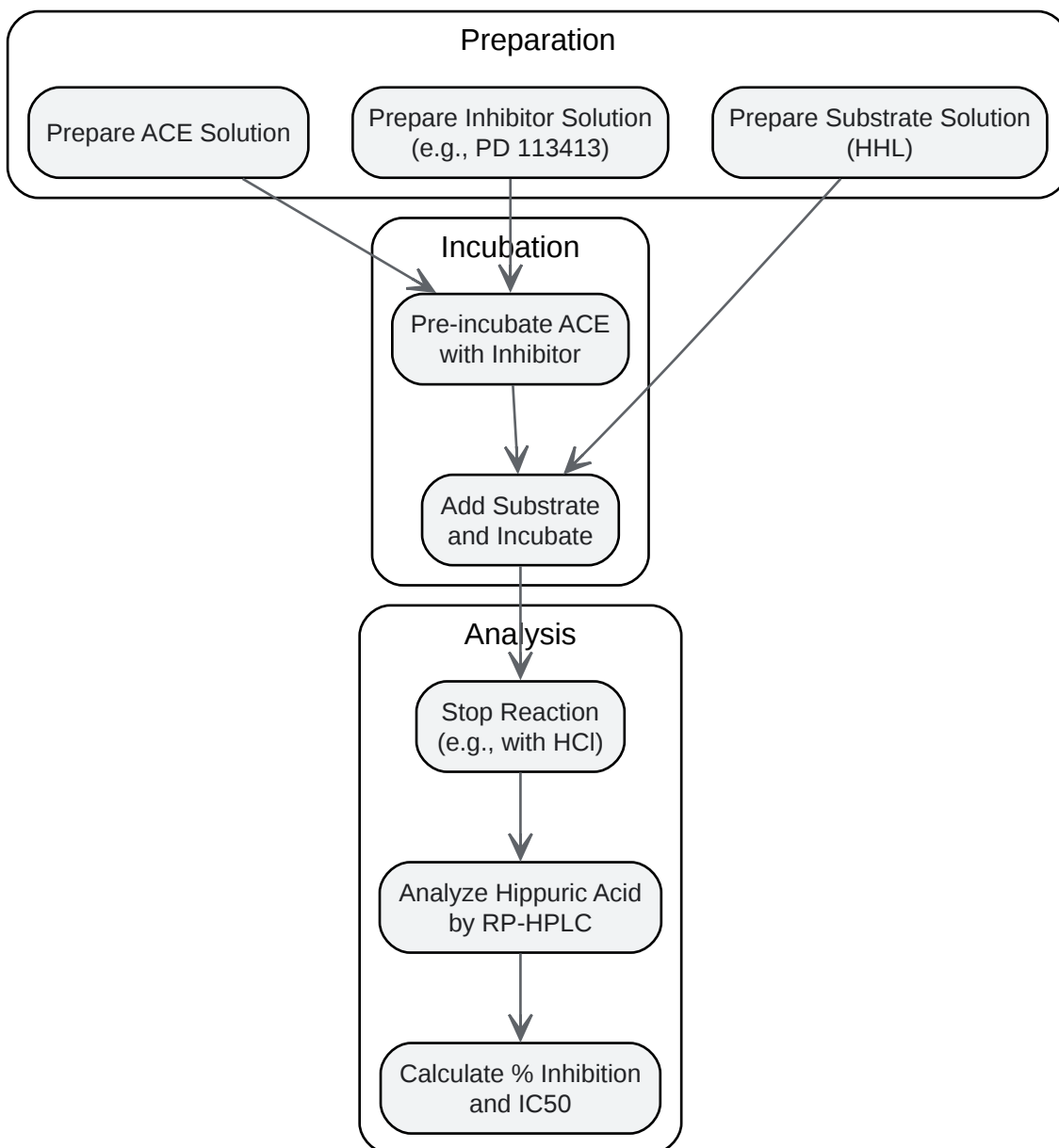
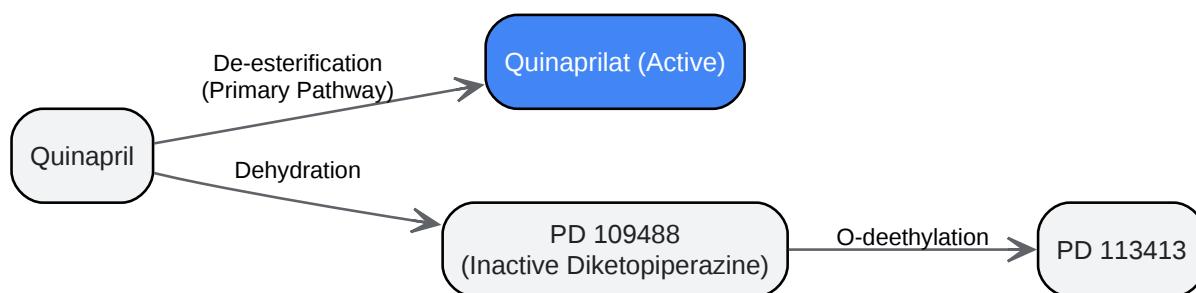
While some sources have referred to **PD 113413** as an inactive metabolite, commercial suppliers of research chemicals describe it as a potent ACE inhibitor.<sup>[1]</sup> This discrepancy highlights the need for a careful review of the primary literature to ascertain its biological activity definitively.

## Chemical Profile

- IUPAC Name: (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid
- CAS Number: 103733-50-2
- Molecular Formula: C<sub>23</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>
- Molecular Weight: 392.45 g/mol

## Metabolic Pathway of Quinapril and Formation of PD 113413

Quinapril undergoes significant metabolism following oral administration. The primary and therapeutically important conversion is the de-esterification to the active metabolite, quinaprilat. A secondary pathway involves the dehydration of quinapril to form an inactive diketopiperazine metabolite, PD 109488. Subsequently, PD 109488 can undergo O-deethylation to form **PD 113413**.<sup>[2][3]</sup> Approximately 6% of a dose of quinapril is eliminated in the urine as **PD 113413**.<sup>[3]</sup>



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